molecular formula C10H6BrF2N B2525049 3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile CAS No. 2413374-02-2

3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile

Cat. No. B2525049
M. Wt: 258.066
InChI Key: HWQRALSJPQBJBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex brominated organic compounds is a topic of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science. The papers provided detail various synthetic strategies for brominated compounds, which can offer insights into the synthesis of "3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile". For instance, the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids has been developed to directly synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones, which demonstrates the potential for creating complex brominated structures through controlled reactions . Additionally, the total synthesis of a biologically active natural product involving bromination steps indicates the feasibility of synthesizing multi-brominated compounds . These methods could potentially be adapted for the synthesis of the target compound by applying similar bromination techniques and regioselective strategies.

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for their reactivity and properties. The papers discuss various brominated structures, such as bromo-, arylazo-, and heterocyclic-fused compounds . The structural analysis of these compounds, including X-ray crystallography, provides a foundation for understanding the molecular geometry and electronic distribution in brominated benzonitriles. The presence of substituents like difluorocyclopropyl groups can significantly influence the electronic characteristics of the benzene ring, potentially affecting the reactivity and stability of the molecule.

Chemical Reactions Analysis

The reactivity of brominated compounds with different reagents and under various conditions is well-documented. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions including bromination and nucleophilic substitution, which are relevant to the chemical reactions that "3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile" might undergo . The papers also describe reactions such as palladium-catalyzed cross-coupling and nucleophilic cyclization, which are common in the modification of brominated aromatic compounds . These reactions could be pertinent to the functionalization of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of bromine atoms and other substituents like difluorocyclopropyl groups can affect properties such as boiling point, melting point, solubility, and stability. The papers do not directly discuss the physical properties of "3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile", but they provide information on related brominated compounds that can be used to infer some of the properties of the target compound . For example, the introduction of electron-withdrawing groups such as trifluoromethyl groups has been shown to impact the reactivity and stability of brominated benzenes .

Scientific Research Applications

Synthetic Chemistry

The application of 3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile in synthetic chemistry is varied. For instance, the synthesis of 5'-substituted-6-carboxylic-2,2'-bipyridine acid utilizes related compounds as architecton for building preorganized ligands. This approach is pivotal for potentially labeling biological material and highlights the importance of such compounds in developing ligands with oxophilic and anionic sidearms (Charbonnière, Weibel, & Ziessel, 2002).

Environmental Degradation

Research focusing on the environmental degradation of benzonitriles, such as bromoxynil, highlights the significance of understanding the fate of these compounds in soil and subsurface environments. The review by Holtze et al. emphasizes the degradation rates, pathways, and diversity of degrader organisms involved in the process (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Photosynthesis Inhibition

The role of 3,5-disubstituted 4-hydroxy-benzonitriles in inhibiting photosynthesis has been studied, with a focus on the differential effectiveness of compounds like bromoxynil on spinach and wheat photosynthesis. This research provides insights into how these compounds affect CO2 fixation and energy migration in chloroplasts (Szigeti, Tóth, & Paless, 1982).

Radiosynthesis and PET Imaging

In the field of radiopharmaceuticals, compounds like 3-fluoro-5-(2-(2-fluoromethyl)-thiazol-4-yl)ethynyl)benzonitrile have been synthesized and characterized for imaging brain metabotropic glutamate receptors with PET. This work is crucial for understanding the brain's biochemical pathways and developing imaging agents for neurological research (Siméon et al., 2012).

Antimicrobial Applications

The synthesis of new benzofuran analogues from related benzonitriles and their antimicrobial activities represent another research domain. These studies contribute to the development of new compounds with potential antibacterial and antifungal properties (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).

Safety And Hazards

The safety and hazards of 3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile are not well-documented. However, similar compounds like 3-Bromo-5-fluorobenzonitrile have been classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that they are harmful if swallowed or come into contact with the eyes4.


Future Directions

Given the limited information available, it’s difficult to predict specific future directions for 3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile. However, similar compounds have been used in the synthesis of TADF dyes for OLED applications and APIs for antitumor and anti-inflammatory applications3, suggesting potential uses in these areas.


properties

IUPAC Name

3-bromo-5-(2,2-difluorocyclopropyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2N/c11-8-2-6(5-14)1-7(3-8)9-4-10(9,12)13/h1-3,9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQRALSJPQBJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC(=CC(=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile

Citations

For This Compound
1
Citations
AA DE, SHG DE, CGY DE, FM DE, JP DE… - TETRAHEDRON …, 2012 - sumobrain.org
The present invention relates to novel heteroaryl-triazole and heteroaryl-tetrazole compounds of the general formula (I), in which the structural elements R1, R2, R3, R4 and R5 have the …
Number of citations: 0 www.sumobrain.org

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